Cas no 1807014-79-4 (Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate)

Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate
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- インチ: 1S/C13H16N2O3/c1-3-18-13(16)6-11-10(8-15)4-9(7-14)5-12(11)17-2/h4-5H,3,6-7,14H2,1-2H3
- InChIKey: IEZCYEPVTOBIGP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(CN)C=C(C#N)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 85.3
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019929-1g |
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate |
1807014-79-4 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015019929-250mg |
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate |
1807014-79-4 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015019929-500mg |
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate |
1807014-79-4 | 97% | 500mg |
823.15 USD | 2021-06-18 |
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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9. Book reviews
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetateに関する追加情報
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate (CAS No. 1807014-79-4): A Comprehensive Overview
Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate (CAS No. 1807014-79-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its complex molecular structure, exhibits a unique set of properties that make it a valuable intermediate in the development of various bioactive molecules. The presence of multiple functional groups, including an amine, a cyano group, and a methoxy group, contributes to its versatility and reactivity, making it a promising candidate for further exploration in medicinal chemistry.
The chemical structure of Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate can be described as a phenylacetate derivative with specific substitutions that enhance its pharmacological potential. The amine group at the 4-position and the cyano group at the 2-position introduce electrophilic and nucleophilic centers, respectively, which can be exploited in various synthetic transformations. Additionally, the methoxy group at the 6-position provides a hydrophobic moiety that influences the compound's solubility and interaction with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate have positioned it as a key intermediate in the synthesis of potential therapeutic agents. For instance, studies have shown that phenylacetate derivatives can exhibit inhibitory effects on certain enzymes and receptors involved in disease progression.
One of the most compelling aspects of Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate is its role in the synthesis of small molecule inhibitors. Researchers have leveraged its structural framework to develop compounds that target specific enzymes implicated in cancer metabolism. These inhibitors have shown promise in preclinical studies, demonstrating the ability to disrupt critical metabolic pathways in tumor cells. The cyano group, in particular, has been identified as a crucial moiety for enhancing binding affinity to biological targets, thereby improving the efficacy of potential drug candidates.
The methoxy group in Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate also contributes to its pharmacological profile by influencing solubility and metabolic stability. This characteristic is particularly important in drug development, as it ensures that the compound can be effectively absorbed and retained within the body. Additionally, the amine group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent advancements in computational chemistry have further enhanced our understanding of how Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate interacts with biological targets. Molecular modeling studies have revealed insights into its binding mechanisms and potential side effects, providing valuable information for optimizing its pharmacological properties. These computational approaches have complemented traditional experimental methods, enabling researchers to design more effective and safer drug candidates.
The synthesis of Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled chemists to produce this compound with high purity and yield. These techniques include palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. The ability to efficiently construct complex molecular frameworks has significantly accelerated the discovery and development of novel bioactive compounds.
In conclusion, Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate (CAS No. 1807014-79-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs targeting various diseases.
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